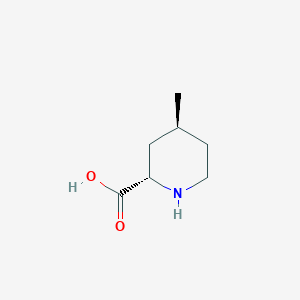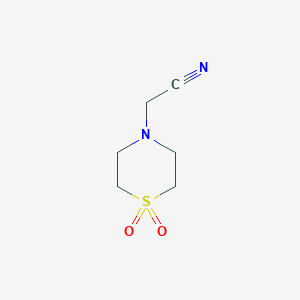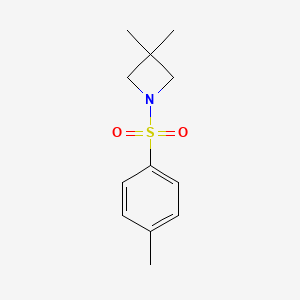
3,3-Dimethyl-1-tosylazetidine
Vue d'ensemble
Description
3,3-Dimethyl-1-tosylazetidine is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
3,3-Dimethylazetidine is a key moiety in various bioactive molecules. A study by Jin et al. (2016) discusses an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines to synthesize 3,3-dimethylazetidines. This method is highly diastereoselective and offers a new strategy for synthesizing bioactively important 3,3-dimethylazetidines, demonstrating its significance in organic synthesis (Jin et al., 2016).
Reactivity in Heterocyclization Reactions
Research by Ungureanu et al. (2001) shows that N-tosylaziridine and N-tosylazetidine react as 1,3 and 1,4 masked dipoles with electron-rich alkenes. This study highlights the reactivity of these compounds in heterocyclization reactions, useful in preparing stereodefined substituted piperidines (Ungureanu et al., 2001).
Probing RNA Structure
Peattie and Gilbert (1980) developed chemical reactions to probe RNA's secondary and tertiary interactions. They utilized dimethyl sulfate, which is closely related to 3,3-dimethylazetidine in its functional group, to monitor guanosines in RNA. This application is crucial in understanding RNA's higher-order structure (Peattie & Gilbert, 1980).
Development of Nonpolar Nucleoside Isosteres
Schweitzer and Kool (1994) describe the design and synthesis of nonpolar nucleoside isosteres using methods related to 3,3-dimethylazetidine chemistry. These isosteres serve as probes for noncovalent bonding in DNA and as replacements for natural nucleosides in nucleic acid structures (Schweitzer & Kool, 1994).
Photogeneration of Hydrogen from Water
In the field of renewable energy, a study by Du et al. (2008) discusses a system for photogenerating hydrogen from water, involving a complex that includes dimethylglyoximate, closely related to 3,3-dimethylazetidine. This research is significant for sustainable energy production (Du et al., 2008).
Insight into Trifluoromethylation
Wang et al. (2018) provide insights into trifluoromethylation using a compound similar to 3,3-dimethyl-1-tosylazetidine. Their study on 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1-λ3,2-benziodoxole, a reagent for trifluoromethylation, highlights the significance of such compounds in chemical synthesis and their potential applications in various chemical processes (Wang et al., 2018).
RNA-Protein Complex Analysis
Tijerina, Mohr, and Russell (2007) utilized a method where dimethyl sulfate, a compound structurally related to 3,3-dimethylazetidine, was used for structural analysis of RNAs and RNA-protein complexes. This application is significant for understanding the interactions and structures in molecular biology (Tijerina, Mohr, & Russell, 2007).
Synthesis of Non-Proteinogenic Amino Acids
Kimpe, Boeykens, and Tourwé (1998) discuss the synthesis of 3,3-dimethylazetidine-2-carboxylic acid, a sterically hindered non-proteinogenic α-amino acid, showing the chemical versatility of azetidine derivatives in the synthesis of novel amino acids (Kimpe et al., 1998).
Propriétés
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10-4-6-11(7-5-10)16(14,15)13-8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMICGHINXUADPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine, 4-[(4-butylphenyl)azo]-](/img/structure/B3284794.png)
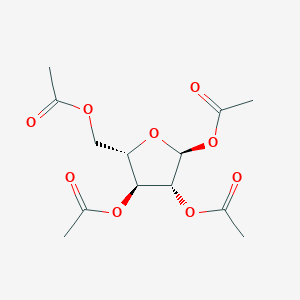



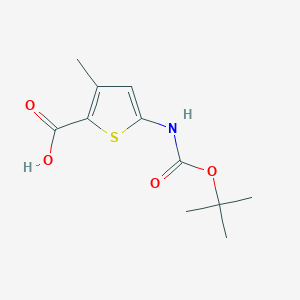


![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)

